molecular formula C10H22 B12643210 4-Ethyl-4-methylheptane CAS No. 17302-04-4

4-Ethyl-4-methylheptane

Cat. No.: B12643210
CAS No.: 17302-04-4
M. Wt: 142.28 g/mol
InChI Key: MPYQJQDSICRCJJ-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it is a hydrocarbon with a chain of carbon atoms that includes branches. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes a heptane backbone with an ethyl group and a methyl group both attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methylheptane can be achieved through various organic synthesis methods. One common approach is the alkylation of heptane. This involves the reaction of heptane with ethyl and methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide ions are replaced by the ethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts in a refinery setting. These catalysts facilitate the alkylation of heptane with ethylene and methanol or other suitable alkylating agents. The process is carried out under controlled temperature and pressure conditions to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylheptane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:

    Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light leads to the formation of haloalkanes.

    Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine, UV light.

    Combustion: Oxygen, high temperature.

    Cracking: High temperature, zeolite catalysts.

Major Products

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

4-Ethyl-4-methylheptane is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the properties and reactions of branched alkanes.

    Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.

    Industry: Used as a solvent or intermediate in the synthesis of other organic compounds.

Mechanism of Action

As an alkane, 4-Ethyl-4-methylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as solubility and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations typical of alkanes, such as combustion and halogenation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-methylheptane
  • 4-Ethyl-2-methylheptane
  • 3-Ethyl-4-methylheptane

Uniqueness

4-Ethyl-4-methylheptane is unique due to the specific positioning of its ethyl and methyl groups on the fourth carbon atom. This branching pattern influences its physical properties, such as boiling point and density, and its reactivity in chemical processes.

Properties

CAS No.

17302-04-4

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

4-ethyl-4-methylheptane

InChI

InChI=1S/C10H22/c1-5-8-10(4,7-3)9-6-2/h5-9H2,1-4H3

InChI Key

MPYQJQDSICRCJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)CCC

Origin of Product

United States

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